molecular formula C13H24Br2O11 B14516312 Acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol CAS No. 62829-08-7

Acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol

Cat. No.: B14516312
CAS No.: 62829-08-7
M. Wt: 516.13 g/mol
InChI Key: NUUSVFIDHAALIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol is a complex organic compound with a unique structure that includes both acetic acid and oxane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol typically involves multiple steps, starting with the preparation of the oxane ring and subsequent bromination and ethoxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized oxane derivatives, while reduction could produce simpler alcohols or ethers.

Scientific Research Applications

Acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;4,4-dibromo-6-methoxyoxane-2,3,5-triol
  • Acetic acid;4,4-dibromo-6-propoxyoxane-2,3,5-triol

Uniqueness

Acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol is unique due to its specific ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different alkoxy groups, affecting its applications and effectiveness in various fields.

Properties

CAS No.

62829-08-7

Molecular Formula

C13H24Br2O11

Molecular Weight

516.13 g/mol

IUPAC Name

acetic acid;4,4-dibromo-6-ethoxyoxane-2,3,5-triol

InChI

InChI=1S/C7H12Br2O5.3C2H4O2/c1-2-13-6-4(11)7(8,9)3(10)5(12)14-6;3*1-2(3)4/h3-6,10-12H,2H2,1H3;3*1H3,(H,3,4)

InChI Key

NUUSVFIDHAALIA-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(C(C(C(O1)O)O)(Br)Br)O.CC(=O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.